molecular formula C16H15ClO2 B3023706 2-Chloro-3',5'-dimethyl-4'-methoxybenzophenone CAS No. 951884-41-6

2-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

Cat. No.: B3023706
CAS No.: 951884-41-6
M. Wt: 274.74 g/mol
InChI Key: WRRCCHOQOXCVDM-UHFFFAOYSA-N
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Description

2-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone is an organic compound with the molecular formula C16H15ClO2 It is a derivative of benzophenone, characterized by the presence of a chlorine atom, two methyl groups, and a methoxy group attached to the benzene rings

Preparation Methods

The synthesis of 2-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2-chloro-3’,5’-dimethyl-4’-methoxybenzoyl chloride and benzene as starting materials, with aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

2-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, reacting with sodium methoxide can replace the chlorine with a methoxy group.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives. This can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with an amine would yield an amide derivative, while oxidation might produce a quinone structure .

Scientific Research Applications

2-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds with potential pharmaceutical or material applications.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.

    Medicine: Research into its potential therapeutic effects is ongoing. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

    Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals, including dyes, fragrances, and polymers.

Mechanism of Action

The mechanism by which 2-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it could inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site. This interaction can disrupt normal cellular functions, leading to various biological effects .

Comparison with Similar Compounds

2-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone can be compared with other benzophenone derivatives, such as:

The uniqueness of 2-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone lies in its specific combination of substituents, which confer distinct chemical and physical properties, making it suitable for specialized applications.

Properties

IUPAC Name

(2-chlorophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-10-8-12(9-11(2)16(10)19-3)15(18)13-6-4-5-7-14(13)17/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRCCHOQOXCVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801203203
Record name (2-Chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-41-6
Record name (2-Chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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